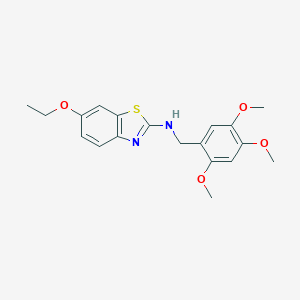![molecular formula C33H34N2O2S B471461 3-(4-methoxybenzyl)-2-[(2-phenylethyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one CAS No. 337495-58-6](/img/structure/B471461.png)
3-(4-methoxybenzyl)-2-[(2-phenylethyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methoxyphenyl)methyl]-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one typically involves multiple steps. One common approach includes the following steps:
Formation of the spiro structure: This can be achieved through a cyclization reaction involving a quinazoline derivative and a cyclohexane derivative under acidic or basic conditions.
Introduction of the methoxyphenylmethyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the phenylethylsulfanyl group: This can be done through a nucleophilic substitution reaction using 2-phenylethylthiol and a suitable leaving group on the spiro compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the ketone group, leading to the formation of various reduced derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives and alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique structure.
Biology
Medicine
Therapeutics: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry
Materials Science: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-methoxyphenyl)methyl]-2-(2-methylprop-2-enylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one
- 2-[(4-methoxyphenyl)methyl]-3-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one
Uniqueness
The uniqueness of 3-[(4-methoxyphenyl)methyl]-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one lies in its specific spiro structure and the presence of both methoxyphenylmethyl and phenylethylsulfanyl groups. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
337495-58-6 |
|---|---|
Fórmula molecular |
C33H34N2O2S |
Peso molecular |
522.7g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)methyl]-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C33H34N2O2S/c1-37-27-16-14-25(15-17-27)23-35-31(36)29-30(34-32(35)38-21-18-24-10-4-2-5-11-24)28-13-7-6-12-26(28)22-33(29)19-8-3-9-20-33/h2,4-7,10-17H,3,8-9,18-23H2,1H3 |
Clave InChI |
VMAQPTGXINFXDK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCCC6=CC=CC=C6 |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471386.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B471399.png)





![3-(2-methylprop-2-enyl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B471441.png)
![3,6-diamino-5-cyano-N-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B471442.png)


![N-(3-bromophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B471449.png)
![3-O'-propan-2-yl 5-O'-prop-2-enyl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B471450.png)
